molecular formula C6H11NO4 B612958 N-Methyl-L-glutamic acid CAS No. 6753-62-4

N-Methyl-L-glutamic acid

Cat. No.: B612958
CAS No.: 6753-62-4
M. Wt: 161.16
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-L-glutamic acid, also known as methylglutamate, is a chemical derivative of glutamic acid. In this compound, a methyl group is added to the amino group of glutamic acid. It is an intermediate in methane metabolism and is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .

Mechanism of Action

Target of Action

N-Methyl-L-glutamic acid, also known as (S)-2-(methylamino)pentanedioic acid, is a chemical derivative of glutamic acid in which a methyl group has been added to the amino group . It primarily targets the N-methyl-D-aspartate receptor (NMDAR) , a glutamate receptor and predominantly Ca 2+ ion channel found in neurons .

Mode of Action

The N-methyl-D-aspartate receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

This compound is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .

Pharmacokinetics

It is known that the compound is involved in methane metabolism

Result of Action

The activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . A voltage-dependent flow of predominantly calcium (Ca 2+ ), sodium (Na + ), and potassium (K +) ions into and out of the cell is made possible by the depolarization of the cell . Ca 2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory .

Action Environment

The action of this compound is influenced by the environment within the cell. The opening and closing of the ion channel is primarily gated by ligand binding, and the current flow through the ion channel is voltage-dependent . Specifically located on the receptor, extracellular magnesium (Mg 2+) and zinc (Zn 2+) ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of ions into and out of the cell is made possible by the depolarization of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-L-glutamic acid can be synthesized through the methylation of glutamic acid. Common methods involve the use of methyl iodide (MeI) or methyl bromide (MeBr) with glutamic acid . The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the careful control of temperature, pH, and reaction time to ensure efficient methylation and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it back to glutamic acid.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Glutamic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Methyl-L-glutamic acid has diverse applications in scientific research:

Comparison with Similar Compounds

    Glutamic Acid: The parent compound of N-Methyl-L-glutamic acid.

    N-Methyl-D-aspartic Acid: Another methylated derivative of an amino acid with distinct properties.

    N-Acetyl-L-glutamic Acid: An acetylated derivative with different biological roles.

Uniqueness: this compound is unique due to its specific role in methane metabolism and its potential neuroprotective effects. Unlike other derivatives, it has a distinct mechanism of action involving methylamine—glutamate N-methyltransferase .

Properties

IUPAC Name

(2S)-2-(methylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBVNMSMFQMKEY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101035891
Record name N-Methyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101035891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35989-16-3
Record name Methyl glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035989163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101035891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557ZPU13HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-methyl-L-glutamic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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